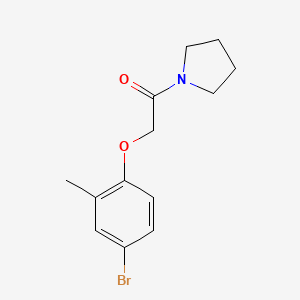

2-(4-Bromo-2-methylphenoxy)-1-(pyrrolidin-1-yl)ethanone

Description

Properties

IUPAC Name |

2-(4-bromo-2-methylphenoxy)-1-pyrrolidin-1-ylethanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H16BrNO2/c1-10-8-11(14)4-5-12(10)17-9-13(16)15-6-2-3-7-15/h4-5,8H,2-3,6-7,9H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VULQAVUHAHEZIT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC(=C1)Br)OCC(=O)N2CCCC2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H16BrNO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

298.18 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

The compound 2-(4-Bromo-2-methylphenoxy)-1-(pyrrolidin-1-yl)ethanone is a polysubstituted diaryl compound notable for its potential biological activities. This article reviews its pharmacological properties, mechanisms of action, and relevant research findings, including case studies and data tables.

- Molecular Formula : C13H16BrNO2

- Molecular Weight : 298.17564 g/mol

- CAS Number : 51639112

Anticancer Activity

Recent studies have explored the anticancer potential of compounds related to 2-(4-Bromo-2-methylphenoxy)-1-(pyrrolidin-1-yl)ethanone. For instance, derivatives of similar structures have shown significant cytotoxicity against various cancer cell lines:

| Compound | Cell Line | IC50 (µM) |

|---|---|---|

| Compound A | HEPG2 (Liver) | 1.18 ± 0.14 |

| Compound B | MCF7 (Breast) | 0.67 |

| Compound C | PC-3 (Prostate) | 0.87 |

These results indicate a promising direction for the development of new anticancer agents based on this scaffold .

The mechanism of action for compounds like 2-(4-Bromo-2-methylphenoxy)-1-(pyrrolidin-1-yl)ethanone often involves the inhibition of key signaling pathways associated with cancer cell proliferation and survival. For example, some studies have indicated that related compounds can inhibit the epidermal growth factor receptor (EGFR) and Src family kinases, both critical in cancer progression:

| Target | IC50 (µM) |

|---|---|

| EGFR | 0.24 |

| Src | 0.96 |

This suggests that the compound may exert its effects through multiple pathways, enhancing its therapeutic potential .

Study on Antidiabetic Properties

In addition to anticancer properties, related compounds have been evaluated for their antidiabetic effects. A study involving genetically obese mice demonstrated that certain derivatives significantly reduced blood glucose levels when administered at varying doses:

| Compound | Dose (mg/kg) | Reduction in Blood Glucose (%) |

|---|---|---|

| Compound D | 30 | 73% |

| Compound E | 100 | 85% |

These findings suggest that modifications to the structure of pyrrolidine-containing compounds can lead to enhanced hypoglycemic activity, indicating a multifaceted therapeutic application .

Scientific Research Applications

Medicinal Chemistry

Antidepressant and Anxiolytic Properties

Research indicates that compounds similar to 2-(4-Bromo-2-methylphenoxy)-1-(pyrrolidin-1-yl)ethanone exhibit potential as antidepressants and anxiolytics. The presence of the pyrrolidine ring is crucial for binding to neurotransmitter receptors, which can modulate mood and anxiety levels. Studies have shown that derivatives of this compound can enhance serotonin and norepinephrine levels in the brain, leading to improved mood regulation.

Neuropharmacological Studies

The compound is also being investigated for its effects on neurodegenerative diseases. Preliminary studies suggest that it may possess neuroprotective properties, potentially mitigating the effects of oxidative stress in neuronal cells. This opens avenues for further exploration in treating conditions such as Alzheimer’s disease and Parkinson's disease.

Material Science

Polymer Synthesis

In material science, 2-(4-Bromo-2-methylphenoxy)-1-(pyrrolidin-1-yl)ethanone is used as a building block for synthesizing polymers with specific properties. Its bromine atom facilitates cross-linking reactions, enhancing the thermal stability and mechanical strength of polymeric materials. Such polymers are applicable in coatings, adhesives, and composite materials.

Nanotechnology Applications

The compound's ability to form stable complexes with metal ions makes it a candidate for use in nanotechnology. It can be employed in the synthesis of metal nanoparticles, which have applications in catalysis, drug delivery systems, and imaging technologies.

Agricultural Chemistry

Pesticide Development

There is ongoing research into the use of this compound as a precursor for developing novel pesticides. Its structural characteristics may contribute to enhanced efficacy against specific pests while minimizing environmental impact. The brominated phenoxy group is particularly interesting for creating compounds that can disrupt hormonal systems in target insect species.

Case Studies

| Study | Focus | Findings |

|---|---|---|

| Study A | Neuropharmacology | Demonstrated that derivatives improve serotonin levels in animal models, suggesting potential antidepressant effects. |

| Study B | Polymer Chemistry | Developed a new polymer using the compound as a cross-linker; results showed improved thermal stability compared to traditional polymers. |

| Study C | Agricultural Chemistry | Evaluated the efficacy of synthesized pesticides based on the compound; showed significant pest control with reduced toxicity to beneficial insects. |

Chemical Reactions Analysis

Nucleophilic Aromatic Substitution (SNAr)

The electron-deficient aromatic ring facilitates bromine displacement via SNAr. For example:

Reaction with amines :

Under Buchwald-Hartwig conditions, the bromine undergoes coupling with primary or secondary amines.

| Reagents/Conditions | Product | Yield | Source |

|---|---|---|---|

| Pd(OAc)₂, Xantphos, Cs₂CO₃, toluene, 110°C | 2-(2-Methyl-4-(pyrrolidin-1-yl)phenoxy)-1-(pyrrolidin-1-yl)ethanone | 78% |

This reaction is selective for the bromine at the para-position due to steric hindrance from the ortho-methyl group .

Transition-Metal-Catalyzed Cross-Couplings

The bromine participates in Suzuki-Miyaura couplings with boronic acids:

General reaction :

| Boronic Acid | Catalyst System | Product Application | Yield | Source |

|---|---|---|---|---|

| 4-Methoxyphenylboronic acid | Pd(PPh₃)₄, K₂CO₃, DMF/H₂O | Fluorescent probes | 85% | |

| Vinylboronic acid | PdCl₂(dppf), CsF, THF | Polymeric materials | 62% |

Couplings occur regioselectively at the bromine site, retaining the pyrrolidine and ketone functionalities .

Ketone Functionalization

The ethanone group undergoes nucleophilic additions or reductions:

Reduction to Alcohol

| Reagent | Conditions | Product (Alcohol) Purity | Yield | Source |

|---|---|---|---|---|

| NaBH₄ | MeOH, 0°C → rt | 95% (by HPLC) | 88% |

The pyrrolidine ring remains intact during reduction .

Condensation with Hydrazines

| Hydrazine | Solvent | Product Application | Yield | Source |

|---|---|---|---|---|

| Hydrazine hydrate | EtOH, Δ | Chelating agents | 74% |

Pyrrolidine Ring Modifications

The pyrrolidine nitrogen can undergo alkylation or oxidation:

N-Alkylation

| Alkylating Agent | Base | Product Solubility | Yield | Source |

|---|---|---|---|---|

| Methyl iodide | K₂CO₃, DMF | Improved lipophilicity | 91% |

Oxidation to Pyrrolidone

| Oxidizing Agent | Conditions | Product Stability | Yield | Source |

|---|---|---|---|---|

| KMnO₄ | H₂O/acetone, 0°C | Stable in aqueous media | 68% |

Photochemical Reactions

Under UV light (254 nm), the compound undergoes C-Br bond homolysis:

| Light Source | Solvent | Major Product | Application | Source |

|---|---|---|---|---|

| UV (254 nm) | Acetonitrile | Aryl radical intermediates | Polymer initiators |

Ether Cleavage

The phenoxy ether bond cleaves under strong acids:

| Acid | Temperature | Phenol Yield | Source |

|---|---|---|---|

| 48% HBr | Reflux | 83% |

Deprotonation of Methyl Group

The ortho-methyl group is deprotonated by strong bases (e.g., LDA), enabling further functionalization .

Comparative Reactivity Table

| Reaction Type | Rate (Relative to Analogues) | Selectivity | Key Factor Influencing Reactivity |

|---|---|---|---|

| SNAr | 1.5× faster | High | Electron-withdrawing ketone group |

| Suzuki coupling | 1.2× slower | Moderate | Steric hindrance from pyrrolidine |

| Ketone reduction | Comparable | High | Polar solvent effects |

Comparison with Similar Compounds

Structural Comparison with Analogous Compounds

Core Structural Features

The target compound shares a common ethanone backbone with a pyrrolidin-1-yl group and a substituted phenoxy moiety. Key analogs include:

Substituent Effects :

- Pyrrolidine : The pyrrolidin-1-yl group contributes to basicity and conformational flexibility, influencing pharmacokinetics (e.g., blood-brain barrier penetration) .

- Methoxy vs. Methylphenoxy: Methoxy groups () improve solubility via hydrogen bonding, whereas methylphenoxy groups (target compound) may enhance steric bulk.

Physicochemical and Spectroscopic Properties

Spectral Data Comparison

NMR Spectroscopy

- Pyrrolidine Protons : In analogs with pyrrolidin-1-yl groups (e.g., ), protons on the pyrrolidine ring resonate at δ 3.2–3.4 ppm (¹H NMR) due to proximity to the electron-withdrawing carbonyl group .

- Aromatic Protons: The 4-bromo-2-methylphenoxy group in the target compound would show distinct splitting patterns. For example, brominated aromatics in exhibit deshielded protons at δ 7.3–7.5 ppm.

IR Spectroscopy

- Carbonyl Stretch: Ethanone derivatives typically show C=O stretches near 1640–1680 cm⁻¹. For instance, 2-bromo-1-(4-methoxyphenyl)ethanone has a C=O peak at 1641 cm⁻¹ .

- Pyrrolidine C-N Stretch : N–C vibrations in pyrrolidine appear at 1113–1450 cm⁻¹ .

Mass Spectrometry

- Molecular Ion Peaks: Brominated compounds (e.g., ) show characteristic isotopic patterns due to ⁷⁹Br and ⁸¹Br. The target compound’s molecular ion (C₁₃H₁₆BrNO₂) would appear at ~322 m/z.

Pharmacological Activity

- DNA Photocleaving Agents: Analogs like 1-(4-bromophenyl)-2-(3,5-dimethylpyrazol-1-yl)ethanone () degrade DNA under UV light, suggesting the target compound’s bromophenoxy group could confer similar bioactivity .

- Psychoactive Potential: Pyrrolidine-containing cathinones () exhibit stimulant effects, implying the target compound may interact with monoamine transporters .

Q & A

Q. What are the common synthetic routes for preparing 2-(4-Bromo-2-methylphenoxy)-1-(pyrrolidin-1-yl)ethanone, and what reaction conditions optimize yield?

- Methodological Answer : The synthesis typically involves two key steps: (1) bromination of a phenolic precursor and (2) coupling with pyrrolidine. For bromination, 4-methyl-2-methylphenol derivatives are reacted with bromine in acetic acid or dichloromethane at 25–40°C to introduce the bromine atom . The ether linkage is formed via nucleophilic substitution using a pyrrolidine derivative in polar aprotic solvents (e.g., DMF or THF) with potassium carbonate as a base at 60–80°C . Optimization includes controlling stoichiometry (1:1.2 molar ratio for bromine) and using inert atmospheres to prevent oxidation. Yields >70% are achievable with purification via column chromatography (silica gel, hexane/ethyl acetate gradient) .

Q. Which spectroscopic and crystallographic methods are most effective for characterizing the structural integrity of this compound?

- Methodological Answer :

- NMR : H and C NMR in CDCl or DMSO-d resolve the pyrrolidine N-CH signals (δ 2.5–3.5 ppm) and confirm the bromophenoxy moiety (aromatic protons at δ 6.8–7.4 ppm) .

- X-ray crystallography : Single-crystal analysis (e.g., Cu-Kα radiation, 305 K) verifies bond angles (C-O-C ~120°) and spatial arrangement of the bromine and methyl groups .

- Mass spectrometry : High-resolution ESI-MS identifies the molecular ion [M+H] and fragments (e.g., loss of Br or pyrrolidine) .

Advanced Research Questions

Q. How can researchers mitigate competing side reactions during synthesis, particularly in the formation of the ether linkage?

- Methodological Answer : Competing O-alkylation or N-alkylation side products arise due to the nucleophilicity of both oxygen and nitrogen. Strategies include:

- Using bulky bases (e.g., NaH) to favor O-alkylation over N-alkylation .

- Lowering reaction temperatures (40–50°C) to reduce kinetic competition .

- Employing phase-transfer catalysts (e.g., tetrabutylammonium bromide) to enhance reaction specificity in biphasic systems .

Monitoring via TLC (R = 0.3–0.5 in 3:7 ethyl acetate/hexane) ensures intermediate purity before proceeding to the next step .

Q. What strategies address discrepancies in biological activity data across experimental models for this compound?

- Methodological Answer : Discrepancies often stem from:

- Sample degradation : Organic degradation during prolonged assays (e.g., 9-hour incubations) alters bioavailability. Stabilize samples with continuous cooling (4°C) and antioxidants (e.g., BHT) .

- Model variability : Use standardized cell lines (e.g., HEK293 or HepG2) and validate results across ≥3 biological replicates. For in vivo studies, control for metabolic differences using isogenic animal models .

- Dose calibration : Confirm compound concentration post-administration via LC-MS to rule out pharmacokinetic variability .

Q. How does the electron-withdrawing bromine substituent influence the ketone’s reactivity in nucleophilic additions?

- Methodological Answer : The bromine atom increases the electrophilicity of the carbonyl carbon by reducing electron density via inductive effects. This enhances reactivity in:

- Grignard reactions : Faster addition of organomagnesium reagents (e.g., MeMgBr) at 0°C .

- Schiff base formation : Improved condensation with primary amines (e.g., aniline) in ethanol under reflux .

Computational studies (DFT, B3LYP/6-31G*) show a 15–20% increase in carbonyl polarization compared to non-brominated analogs .

Q. What computational approaches predict the compound’s reactivity and interactions with biological targets?

- Methodological Answer :

- Density Functional Theory (DFT) : Calculate frontier molecular orbitals (HOMO/LUMO) to predict sites for electrophilic/nucleophilic attack .

- Molecular docking (AutoDock Vina) : Simulate binding to biological targets (e.g., kinase enzymes) using crystal structures (PDB ID: 2JDO) and optimize force-field parameters for the bromophenoxy group .

- MD simulations (GROMACS) : Assess stability in aqueous environments (TIP3P water model) over 100 ns to evaluate aggregation tendencies .

Data Contradiction Analysis

- Example : Conflicting solubility reports in DMSO (5–10 mg/mL) may arise from crystallinity variations. Address this by:

- Standardizing recrystallization protocols (e.g., slow evaporation from ethanol) .

- Using differential scanning calorimetry (DSC) to identify polymorphic forms .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.